

Application Notes and Protocols for In Vivo Administration of BAY 1129980 ADC

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Compound of Interest

Compound Name: BAY 1135626

Cat. No.: B8359893

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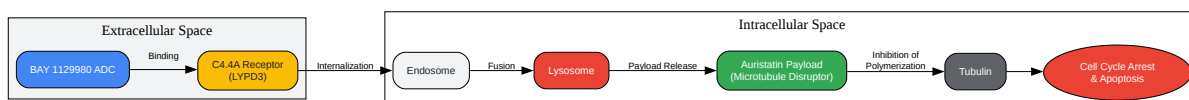
For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 1129980, also known as Lupartumab Amadotin, is an antibody-drug conjugate (ADC) that has been investigated for its potential in cancer therapy.[1][2] It is composed of a fully human monoclonal antibody targeting C4.4A (also known as LYPD3), a cell surface protein expressed in various solid tumors, including non-small cell lung cancer (NSCLC).[3][4] The antibody is conjugated to a highly potent auristatin derivative, a microtubule-disrupting agent, via a non-cleavable linker.[3] Upon binding to C4.4A on tumor cells, BAY 1129980 is internalized, leading to the release of the cytotoxic payload and subsequent cell death. This document provides a detailed protocol for the in vivo administration of BAY 1129980 based on preclinical studies.

Mechanism of Action Signaling Pathway

The proposed mechanism of action for BAY 1129980 involves a targeted delivery of a cytotoxic agent to tumor cells expressing the C4.4A antigen.



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Caption: Mechanism of action of BAY 1129980 ADC.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical in vivo studies of BAY 1129980.

Table 1: In Vivo Efficacy of BAY 1129980 Monotherapy in Xenograft Models

Cancer Type	Xenograft Model	Dosing Regimen	Dose (mg/kg)	Outcome
NSCLC	NCI-H292	Q4D x 3, IV	1.9	Minimum Effective Dose, Dose-dependent tumor growth halt
NSCLC	NCI-H292	Q4D x 3, IV	15	Marked delay in tumor growth
NSCLC	NCI-H322	Q4D x 3, IV	1.9 - 15	Dose-dependent tumor growth halt
NSCLC (PDX)	Lu7064, Lu7126, Lu7433, Lu7466	Q4D x 3, IV	7.5, 15	Target-dependent antitumor efficacy
ESCC (PDX)	ES0190	Q4D x 3, IV	15	77% Tumor Growth Inhibition (TGI)
ESCC (PDX)	ES0195	Q4D x 3, IV	15	59% TGI
HNSCC (PDX)	HN10847	Q4D x 3, IV	15	46% TGI
HNSCC (PDX)	HN9619	Q4D x 3, IV	15	34% TGI
HNSCC (PDX)	HN10321	Q4D x 3, IV	15	22% TGI
Bladder (PDX)	BL0597	Q4D x 3, IV	15	41% TGI (transient response)
Bladder (PDX)	BL5001	Q4D x 3, IV	15	93% TGI (strong and complete tumor growth control)

PDX: Patient-Derived Xenograft; Q4D x 3: every 4 days for 3 doses; IV: Intravenous; TGI: Tumor Growth Inhibition.

Experimental Protocols

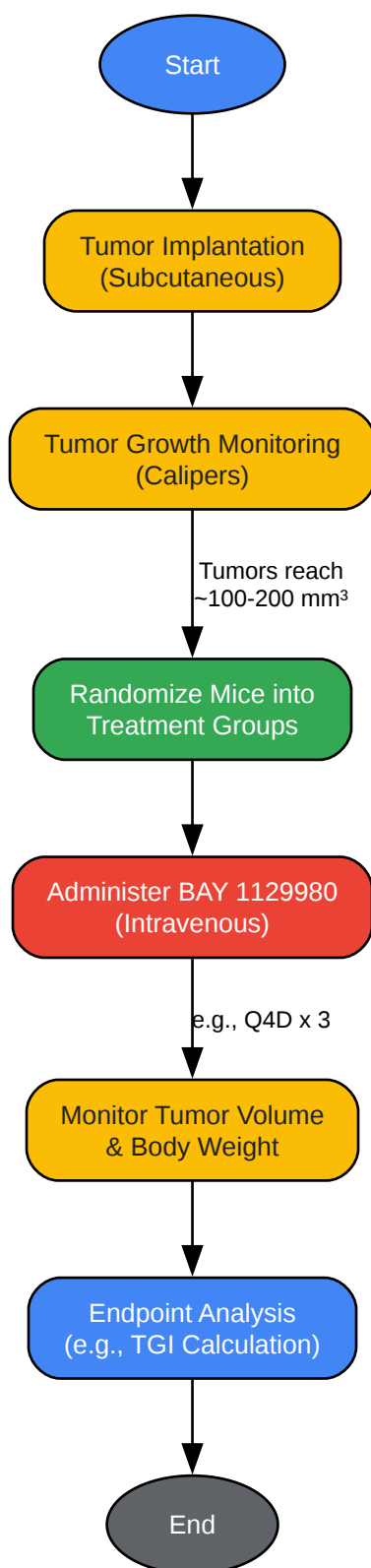
The following protocols are synthesized from the methodologies reported in preclinical studies of BAY 1129980.

Animal Models and Tumor Implantation

- Animal Strain: Female athymic nude mice are commonly used for xenograft studies.
- Tumor Cell Implantation (for cell line-derived xenografts):
 - Culture human cancer cell lines (e.g., NCI-H292, NCI-H322 for NSCLC) under standard conditions.
 - Harvest cells during the exponential growth phase and resuspend in a suitable medium, such as a mixture of PBS and Matrigel.
 - Subcutaneously inject the cell suspension (e.g., 5×10^6 cells in 100 μ L) into the flank of each mouse.
- Tumor Fragment Implantation (for patient-derived xenografts):
 - Obtain fresh tumor tissue from consenting patients.
 - Implant small tumor fragments (e.g., 3-4 mm³) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID).
 - Allow tumors to grow to a palpable size.

In Vivo Administration Protocol for BAY 1129980

This protocol outlines the steps for intravenous administration of BAY 1129980 in tumor-bearing mice.



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Caption: Experimental workflow for in vivo administration of BAY 1129980.

Materials:

- BAY 1129980 ADC
- Vehicle control (e.g., Phosphate Buffered Saline - PBS)
- Sterile syringes and needles (e.g., 27-30 gauge)
- Animal restraint device
- Calipers for tumor measurement
- Scale for body weight measurement

Procedure:

- Tumor Growth Monitoring: Once tumors are palpable, measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: $(\text{length} \times \text{width}^2) / 2$.
- Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
- Drug Preparation: Reconstitute and dilute BAY 1129980 in the vehicle (e.g., PBS) to the desired final concentrations (e.g., 1.9, 7.5, 15 mg/kg).
- Administration:
 - Administer BAY 1129980 intravenously (IV) via the tail vein.
 - The dosing schedule is typically every 4 days for 3 doses (Q4D x 3).
 - Administer the vehicle control to the control group using the same schedule and route.
- Monitoring:
 - Continue to measure tumor volume and body weight 2-3 times per week throughout the study.

- Monitor the animals for any signs of toxicity.
- Endpoint: The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point. Efficacy is often assessed by calculating the tumor growth inhibition (TGI).

Combination Therapy Protocol

BAY 1129980 has also been evaluated in combination with standard-of-care chemotherapies.

- Example Combination: In the NCI-H292 model, BAY 1129980 was administered in combination with cisplatin.
- Administration Schedule:
 - BAY 1129980: Administered intravenously as per the monotherapy protocol.
 - Cisplatin: Administered intraperitoneally (IP) on a different schedule (e.g., on days 8, 11, 14, and 20 in one study).

Disclaimer

This document provides a summary of publicly available information on the in vivo administration of BAY 1129980 ADC for research purposes only. The specific details of the protocols may need to be adapted based on the experimental design, animal model, and institutional guidelines. Researchers should always adhere to their institution's animal care and use committee (IACUC) protocols.

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